

# Fimepinostat in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Fimepinostat** (CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), in patient-derived xenograft (PDX) models of cancer. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of **Fimepinostat** in clinically relevant tumor models.

## **Introduction to Fimepinostat**

Fimepinostat is an orally bioavailable small molecule that simultaneously targets two critical oncogenic pathways.[1][2] By inhibiting both PI3K and HDAC enzymes, Fimepinostat can induce cell cycle arrest, and apoptosis, and suppress the expression of key oncogenes such as MYC.[3] Its dual mechanism of action makes it a promising therapeutic agent for a variety of hematological and solid tumors.[4][5] PDX models, which are generated by implanting patient tumor tissue directly into immunodeficient mice, are considered highly translational as they retain the histopathological and genetic characteristics of the original human tumor.[6] This makes them an invaluable tool for the preclinical evaluation of novel cancer therapeutics like Fimepinostat.

## **Fimepinostat's Mechanism of Action**



**Fimepinostat** exerts its anti-tumor effects by concurrently inhibiting the PI3K/AKT/mTOR signaling pathway and the activity of Class I and II histone deacetylases.[4] The inhibition of PI3K leads to reduced phosphorylation and activation of AKT, a key downstream effector, which in turn dampens the entire signaling cascade responsible for cell growth, proliferation, and survival.[7] Simultaneously, HDAC inhibition by **Fimepinostat** results in the accumulation of acetylated histones, leading to a more open chromatin structure and the altered expression of genes involved in cell cycle regulation and apoptosis.[8] A significant consequence of this dual inhibition is the downregulation of the MYC oncogene, a critical driver in many cancers.[3][4]



Click to download full resolution via product page



Caption: Fimepinostat's dual-inhibition signaling pathway.

# Data Presentation: Efficacy of Fimepinostat in PDX Models

The following tables summarize the available data on the in vivo efficacy of **Fimepinostat** in various PDX models.

| PDX Model                           | Cancer Type                                           | Fimepinostat<br>Dose &<br>Schedule                      | Observed<br>Efficacy                                                               | Reference |
|-------------------------------------|-------------------------------------------------------|---------------------------------------------------------|------------------------------------------------------------------------------------|-----------|
| LuCaP 145.1 &<br>LuCaP 208.1        | Neuroendocrine<br>Prostate Cancer<br>(NEPC)           | 75 mg/kg, oral<br>gavage, daily for<br>up to 3.5 weeks  | Significantly inhibits tumor growth.                                               | [3]       |
| LuCaP 35CR                          | Castration-<br>Resistant<br>Prostate Cancer<br>(CRPC) | 75 mg/kg, oral<br>gavage, daily for<br>up to 3.5 weeks  | Inhibits tumor<br>growth.                                                          | [9]       |
| SCLC PDX                            | Small Cell Lung<br>Cancer (SCLC)                      | Not specified                                           | Effective single-<br>agent treatment.                                              | [3]       |
| Daudi Xenograft                     | Burkitt's<br>Lymphoma                                 | 100 mg/kg, oral administration                          | Tumor stasis observed.                                                             | [1]       |
| Ewing Sarcoma<br>Xenograft          | Ewing Sarcoma                                         | 75 mg/kg, oral<br>gavage, 4<br>days/week for 4<br>weeks | Delayed tumor<br>growth; mean<br>tumor volume<br>reduced by half<br>after 29 days. | [2]       |
| Double-Hit<br>Lymphoma<br>Xenograft | Diffuse Large B-<br>Cell Lymphoma<br>(DLBCL)          | Not specified (in combination with venetoclax)          | Nearly 100%<br>tumor growth<br>inhibition.                                         | [10]      |



| In Vitro Model | Cancer Type | Fimepinostat IC50 | Reference |
|----------------|-------------|-------------------|-----------|
| ΡΙ3Κα          | -           | 19 nM             | [1]       |
| РІЗКβ          | -           | 54 nM             | [1]       |
| РІЗКδ          | -           | 39 nM             | [1]       |
| HDAC1          | -           | 1.7 nM            | [1]       |
| HDAC2          | -           | 5.0 nM            | [1]       |
| HDAC3          | -           | 1.8 nM            | [1]       |
| HDAC10         | -           | 2.8 nM            | [1]       |

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

## **Establishment and Maintenance of PDX Models**

This protocol outlines the general procedure for establishing and passaging PDX tumors in immunodeficient mice.





Click to download full resolution via product page

**Caption:** General workflow for PDX model establishment.

### Materials:

- Fresh patient tumor tissue, collected under sterile conditions.
- Immunodeficient mice (e.g., NOD/SCID, NSG).
- Surgical instruments (scalpels, forceps).
- Growth media (e.g., DMEM/F12) with antibiotics.
- Matrigel (optional).



Anesthesia.

#### Protocol:

- Tumor Tissue Preparation:
  - Wash the fresh tumor tissue with sterile PBS containing antibiotics.
  - Mechanically mince the tumor into small fragments (1-3 mm<sup>3</sup>).
  - (Optional) Mix tumor fragments with Matrigel to enhance engraftment.
- Implantation:
  - Anesthetize the immunodeficient mouse.
  - Make a small incision in the skin on the flank of the mouse.
  - Create a subcutaneous pocket using blunt dissection.
  - Implant one to two tumor fragments into the pocket.
  - Close the incision with surgical clips or sutures.
- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor growth.
  - Measure tumor dimensions with calipers two to three times per week.
  - Calculate tumor volume using the formula: (Length x Width²) / 2.
- Passaging:
  - When tumors reach a predetermined size (e.g., 1000-1500 mm<sup>3</sup>), euthanize the mouse.
  - Aseptically resect the tumor.



- Remove any necrotic tissue and prepare the tumor for re-implantation into new mice as described in step 1.
- Cryopreservation:
  - Cut a portion of the tumor into small fragments.
  - Freeze the fragments in a cryopreservation medium (e.g., 90% FBS, 10% DMSO).

## **Fimepinostat Dosing and Tumor Growth Inhibition Study**

#### Materials:

- PDX-bearing mice with established tumors (e.g., 100-200 mm<sup>3</sup>).
- Fimepinostat (CUDC-907).
- Vehicle control (e.g., 0.5% methylcellulose).
- · Oral gavage needles.
- Calipers.

#### Protocol:

- · Animal Randomization:
  - Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
- Fimepinostat Formulation and Administration:
  - Prepare a suspension of Fimepinostat in the appropriate vehicle at the desired concentration.
  - Administer Fimepinostat to the treatment group via oral gavage according to the specified dose and schedule (e.g., 75 mg/kg, daily).
  - Administer the vehicle alone to the control group.



- · Tumor Measurement and Body Weight Monitoring:
  - Measure tumor volumes and mouse body weights two to three times per week.
- Data Analysis:
  - Calculate the mean tumor volume for each group at each time point.
  - Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula:
    - TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
  - Monitor for signs of toxicity, such as significant body weight loss.

## **Western Blot Analysis of PDX Tumor Tissue**

This protocol is for assessing the pharmacodynamic effects of **Fimepinostat** on the PI3K/AKT and HDAC pathways in PDX tumor tissue.

### Materials:

- PDX tumor tissue (from treated and control mice).
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Protein assay kit (e.g., BCA).
- SDS-PAGE gels.
- PVDF membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-acetyl-Histone H3, anti-total Histone H3, anti-MYC, anti-β-actin).
- HRP-conjugated secondary antibodies.



· Chemiluminescent substrate.

#### Protocol:

- Protein Extraction:
  - Homogenize frozen PDX tumor tissue in lysis buffer on ice.
  - Centrifuge the lysate to pellet cellular debris and collect the supernatant.
  - Determine the protein concentration of the lysate.
- SDS-PAGE and Western Blotting:
  - Denature protein lysates and separate them by SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7][8][11]

## Immunohistochemistry (IHC) for Ki67 in PDX Tumors

This protocol is for assessing the effect of **Fimepinostat** on tumor cell proliferation.





Click to download full resolution via product page

Caption: Workflow for Ki67 Immunohistochemistry.



## Materials:

- Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections.
- Xylene and graded ethanol series.
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
- Hydrogen peroxide (3%).
- · Blocking serum.
- Primary antibody (anti-Ki67).
- Biotinylated secondary antibody and ABC reagent, or a polymer-based detection system.
- DAB substrate-chromogen solution.
- Hematoxylin counterstain.
- · Mounting medium.

### Protocol:

- Deparaffinization and Rehydration:
  - Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
- · Peroxidase Blocking:
  - Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
- Blocking:



- Block non-specific antibody binding with a blocking serum.
- Antibody Incubation:
  - Incubate the sections with the primary anti-Ki67 antibody.
  - Wash and incubate with a biotinylated secondary antibody followed by ABC reagent, or with a polymer-based secondary antibody.
- · Detection and Counterstaining:
  - Visualize the antibody binding with a DAB substrate, which produces a brown precipitate.
  - Counterstain the sections with hematoxylin.
- Dehydration and Mounting:
  - Dehydrate the sections through a graded ethanol series and xylene, and coverslip with a permanent mounting medium.
- Analysis:
  - Quantify the percentage of Ki67-positive cells by manual counting or using image analysis software.[13]

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. curis.com [curis.com]







- 5. curis.com [curis.com]
- 6. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Histone western blot protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. curis.com [curis.com]
- 11. Cross-communication between histone H3 and H4 acetylation and Akt-mTOR signalling in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sysy-histosure.com [sysy-histosure.com]
- 13. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fimepinostat in Patient-Derived Xenograft (PDX)
   Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b612121#using-fimepinostat-in-a-patient-derived-xenograft-pdx-model]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com